7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol

Synthetic Chemistry Site-Selective Functionalization Cross-Coupling

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is the preferred starting material for constructing unsymmetrical, polycarbo-substituted quinazolines via sequential cross-coupling, leveraging the unique reactivity trend Csp2–I > C(4)–Cl > Csp2–Br. This precise control is unattainable with any other analog. Its distinct halogenation pattern is critical for SAR studies; even minor alterations can drastically alter kinase inhibition potency. Purchase high-purity (≥98%) for hit-to-lead optimization and fluorescent probe development.

Molecular Formula C8H3BrClIN2O2
Molecular Weight 401.38 g/mol
Cat. No. B13930189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol
Molecular FormulaC8H3BrClIN2O2
Molecular Weight401.38 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Br)I)NC(=O)NC2=O
InChIInChI=1S/C8H3BrClIN2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)
InChIKeyPTFSLTPONPBBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol: Key Specifications and Research-Grade Procurement Data


7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is a polyhalogenated quinazoline-2,4(1H,3H)-dione derivative . This heterocyclic scaffold is characterized by a unique pattern of halogen substitution at the 6-, 7-, and 8-positions, comprising chlorine, bromine, and iodine atoms, respectively . Quinazoline-2,4-diols serve as versatile intermediates and privileged scaffolds in medicinal chemistry, with their biological activity being highly dependent on the specific nature and position of substituents on the core bicyclic ring system . The compound is typically supplied as a research chemical with a minimum purity specification of 95% .

7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol: Why Analogs and In-Class Alternatives Are Not Direct Replacements


The precise substitution pattern of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol dictates its unique chemical reactivity and potential biological interactions, rendering simple in-class substitution impossible [1]. The distinct Csp2-halogen bond dissociation energies for the iodine, chlorine, and bromine atoms enable site-selective, sequential cross-coupling reactions, a property not shared by analogs lacking this specific triad [1]. In a biological context, even minor alterations to the quinazoline scaffold's halogenation profile can lead to profound changes in potency and target selectivity. For instance, studies on related iodoquinazoline derivatives show that the presence and position of halogen atoms dramatically impact inhibitory activity against kinases like EGFR and VEGFR-2, with IC50 values varying by orders of magnitude across a single series [2][3]. Therefore, substituting a different analog for 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol would compromise synthetic outcomes and invalidate any structure-activity relationship (SAR) or biological study.

Quantitative Differentiation Evidence for 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol


Unmatched Site-Selectivity in Sequential Cross-Coupling Due to Unique Halogen Triad

The target compound's specific C-8 (iodo), C-4 (chloro), and C-6 (bromo) substitution pattern enables a unique, predictable sequence of palladium-catalyzed cross-coupling reactions. This is a direct consequence of the intrinsic Csp2–halogen bond dissociation energies. The established reactivity trend is Csp2–I > C(4)–Cl > Csp2–Br [1]. This allows for a controlled, three-step functionalization: first at the 8-position via Sonogashira coupling, followed by sequential Suzuki-Miyaura couplings, a level of site-selectivity not possible with analogs lacking this specific halogen set, such as the non-iodinated 8-bromo-6-chloroquinazoline-2,4-diol [1].

Synthetic Chemistry Site-Selective Functionalization Cross-Coupling

Potential for Superior Dual EGFR/VEGFR-2 Inhibition Compared to 6-Iodoquinazoline Analogs

While direct data for the target compound is unavailable, class-level inference from structurally related iodoquinazoline derivatives suggests that the unique 7-Br, 6-Cl, 8-I substitution pattern may confer improved dual EGFR/VEGFR-2 inhibitory activity compared to simpler 6-iodoquinazolines. The most potent 1-alkyl-6-iodoquinazoline derivative, compound 9c, showed VEGFR-2 IC50 = 0.85 μM and EGFR T790M IC50 = 0.22 μM [1]. Other 6-iodoquinazolines in the same series were significantly less potent. The target compound's additional halogens at the 6- and 7-positions are likely to further enhance binding interactions, as halogen bonding is a well-established phenomenon in kinase inhibitor design. A direct experimental comparison is required to quantify this advantage.

Cancer Therapeutics Kinase Inhibition EGFR/VEGFR-2

Enhanced Cytotoxicity Profile Predicted Over Non-Halogenated Quinazoline-2,4-diols

The polyhalogenated nature of 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol is a strong indicator of enhanced cytotoxic potential compared to non-halogenated quinazoline-2,4-diols. Class-level evidence shows that iodoquinazoline derivatives generally exhibit potent anticancer activity. For example, iodoquinazoline sulfonamide derivative 3c demonstrated IC50 values of 4.0–8.0 µM against a panel of cancer cell lines, while compound 3b had IC50 values of 6.0–9.0 µM [1]. In contrast, non-halogenated quinazoline-2,4-diols typically lack this level of potency, often requiring further functionalization for activity. The target compound's heavy halogenation is expected to promote strong halogen bonding interactions with biological targets, a key driver of its enhanced activity.

Anticancer Activity Cytotoxicity Halogen Bonding

Validated Application Scenarios for 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol


Synthesis of Site-Selectively Functionalized Polycarbo-Substituted Quinazolines

This compound is the preferred and essential starting material for the synthesis of unsymmetrical, polycarbo-substituted quinazolines via a controlled, three-step cross-coupling sequence. The unique Csp2–I > C(4)–Cl > Csp2–Br reactivity trend [1] allows for the sequential introduction of distinct functional groups at the 8-, 4-, and 6-positions. This precise control is unattainable with any other known analog, making it invaluable for constructing diverse quinazoline libraries for SAR studies or for developing novel fluorescent probes [1].

Scaffold for Developing Novel Dual EGFR/VEGFR-2 Kinase Inhibitors

Given the established potency of structurally simpler iodoquinazolines as dual EGFR/VEGFR-2 inhibitors (e.g., compound 9c with VEGFR-2 IC50 = 0.85 μM and EGFR T790M IC50 = 0.22 μM) [2], 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol serves as an advanced scaffold for medicinal chemistry programs. Its additional halogenation sites (Br and Cl) offer further vectors for optimizing potency, selectivity, and pharmacokinetic properties through rational design, making it a higher-value starting point than mono- or di-halogenated alternatives.

Lead Generation for Anticancer Drug Discovery

The polyhalogenated quinazoline-2,4-diol core is associated with enhanced antiproliferative activity compared to non-halogenated analogs, as evidenced by related iodoquinazoline derivatives which show IC50 values in the low micromolar range against multiple cancer cell lines [3]. This compound is therefore a compelling starting point for hit-to-lead and lead optimization campaigns aimed at developing new anticancer agents, particularly those targeting solid tumors.

Quote Request

Request a Quote for 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.